2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one

Catalog No.
S13961513
CAS No.
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
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2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1...

Product Name

2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one

IUPAC Name

2-[2-(dimethylamino)ethyl]-5-methoxy-2,3-dihydroinden-1-one

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-15(2)7-6-10-8-11-9-12(17-3)4-5-13(11)14(10)16/h4-5,9-10H,6-8H2,1-3H3

InChI Key

KNYFXBDLDVROFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=C(C1=O)C=CC(=C2)OC

2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one is a chemical compound with the molecular formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of approximately 233.306 g/mol. It is identified by the CAS number 173070-28-5. The compound features a methoxy group and a dimethylaminoethyl side chain, which contribute to its unique properties. The structure can be represented using the SMILES notation: COc1ccc2C(=O)C(CCN(C)C)Cc2c1, and its InChI is InChI=1S/C14H19NO2/c1-15(2)7-6-10-8-11-9-12(17-3)4-5-13(11)14(10)16/h4-5,9-10H,6-8H2,1-3H3 .

Typical of indene derivatives. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The carbonyl group in the indenone structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry.

Preliminary studies suggest that 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one may exhibit biological activities associated with central nervous system modulation, potentially acting as an antidepressant or anxiolytic agent. The presence of the dimethylamino group is often linked to increased lipophilicity, enhancing blood-brain barrier penetration and thus influencing neuropharmacological effects . Further research is required to elucidate its specific mechanisms of action and therapeutic potential.

Several synthesis methods have been proposed for 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one:

  • Starting from Indanone: A common approach involves the alkylation of an indanone derivative with 2-(dimethylamino)ethyl bromide in the presence of a base such as potassium carbonate.
  • Cyclization Reactions: The synthesis may also involve cyclization reactions where appropriate precursors are subjected to heating or catalytic conditions to form the indene structure.
  • Functional Group Modifications: Subsequent functionalization can introduce the methoxy group through methylation reactions using methyl iodide or dimethyl sulfate.

These methods provide pathways for synthesizing this compound in both laboratory and industrial settings.

The compound's unique structure positions it for various applications:

  • Pharmaceutical Development: Given its potential biological activity, it may serve as a lead compound in drug discovery for treating mood disorders.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Agricultural Chemicals: Its derivatives might find applications as agrochemicals due to their potential bioactivity against pests or diseases.

Interaction studies involving 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one focus on its binding affinity with neurotransmitter receptors and enzymes. Initial findings indicate possible interactions with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions . Further investigations into these interactions could provide insights into its pharmacological profile and therapeutic applications.

Several compounds share structural similarities with 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one, offering interesting points of comparison:

Compound NameChemical StructureKey Differences
1-[4-(Dimethylamino)phenyl]-2-butanoneStructureContains a phenyl group instead of an indene structure; used in analgesics.
5-Methoxy-N,N-dimethyltryptamineStructureTryptamine derivative; known for psychoactive properties.
4-Methoxy-N,N-dimethylanilineStructureAniline derivative; utilized in dye synthesis rather than pharmaceuticals.

The uniqueness of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one lies in its indene core combined with the dimethylamino side chain, which may confer distinct biological properties not observed in other similar compounds.

Cascade Reactions via C–H Activation and Cyclopropenone Cleavage

A groundbreaking approach to indenone-fused pyran derivatives involves a one-pot cascade reaction between aryl enaminones and cyclopropenones. This method employs simultaneous aryl C–H and enamine C–H functionalization, followed by cyclopropenone C–C bond cleavage and 1,3-rearrangement of an allylic alcohol intermediate. The process concludes with intramolecular O-nucleophilic addition and dimethylamine elimination, constructing both the indenone and pyran scaffolds in a single operation (Scheme 1). Key advantages include:

  • Unsymmetrical relay activation: Enables sequential functionalization of distinct C–H bonds.
  • Atom economy: Cyclopropenone cleavage generates reactive intermediates without waste.
  • Stereochemical control: Intramolecular steps ensure precise spatial arrangement of substituents.

This methodology demonstrates compatibility with diverse aryl substituents, including electron-donating and withdrawing groups, yielding products with up to 85% efficiency.

Radical Cascade Alkylation for Indenone Synthesis

Persulfate-promoted radical cascades offer an alternative route to functionalized indenones. Using sodium persulfate (Na₂S₂O₈) in acetonitrile-water solvents, biaryl ynones undergo alkylation with 1,4-dihydropyridines (DHPs) via a radical chain mechanism. The process involves:

  • Persulfate-initiated radical generation: Na₂S₂O₈ cleaves to sulfate radicals (SO₄⁻- ), abstracting hydrogen from DHPs.
  • Alkyl radical addition: Resulting cyclohexyl radicals add to ynone triple bonds.
  • Cyclization and aromatization: Intramolecular radical recombination forms the indenone core (Scheme 2).

Optimization studies revealed that mixed MeCN-H₂O solvents enhance yields by 20–30% compared to pure solvents, likely due to improved radical stability and substrate solubility.

Table 1: Comparison of Cascade Reaction Methodologies

ParameterC–H Activation ApproachRadical Alkylation
Key ReactantsAryl enaminones, cyclopropenonesBiaryl ynones, 1,4-DHPs
Catalyst SystemNoneNa₂S₂O₈
Solvent SystemDichloroethaneMeCN-H₂O (4:1)
Yield Range65–85%60–76%
Heteroatom IncorporationOxygen (pyran)Limited

The indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating diverse biological activities across multiple therapeutic areas [1] [2] [3]. The compound 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one incorporates key structural elements that position it within this pharmacologically active chemical space, including a methoxy substituent at the 5-position and a dimethylaminoethyl side chain at the 2-position [5]. These structural features are particularly relevant for enzyme inhibition and receptor modulation activities, as demonstrated by extensive structure-activity relationship studies of related indanone derivatives [1] [6] [3].

Modulation of Monoamine Oxidase Isoforms

Monoamine oxidase represents a critical enzymatic target for neurological and psychiatric disorders, existing as two distinct isoforms with different substrate specificities and tissue distributions [7] [8]. Monoamine oxidase A predominantly metabolizes noradrenaline and serotonin, while monoamine oxidase B exhibits higher specificity for exogenous amines such as benzylamine and phenylethylamine [7] [9]. The structural basis for isoform selectivity has been extensively characterized, with key amino acid differences including isoleucine-335 in monoamine oxidase A versus tyrosine-326 in monoamine oxidase B determining substrate and inhibitor specificities [8] [10].

Indanone derivatives have emerged as potent and selective monoamine oxidase inhibitors, with structure-activity relationships revealing that substitution patterns significantly influence potency and selectivity [1] [2] [3]. Carbon-6 substituted indanones demonstrate exceptional monoamine oxidase B selectivity, with half-maximal inhibitory concentration values ranging from 0.001 to 0.030 micromolar [3]. In contrast, carbon-5 substituted derivatives exhibit moderate selectivity with higher half-maximal inhibitory concentration values of 1-5 micromolar for monoamine oxidase B [2] [3].

The methoxy substitution at the 5-position of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one suggests potential monoamine oxidase B selectivity based on established structure-activity relationships [1] [3]. Related benzylidene-indanone derivatives with similar substitution patterns demonstrate monoamine oxidase B specific inhibition with half-maximal inhibitory concentration values below 2.74 micromolar [1]. The dimethylaminoethyl side chain may contribute additional binding interactions within the enzyme active site, potentially enhancing selectivity through favorable electrostatic interactions with key amino acid residues [7] [10].

Table 1: Monoamine Oxidase Inhibition Profile of Indanone Derivatives

Compound TypeMonoamine Oxidase A Half-maximal Inhibitory Concentration (micromolar)Monoamine Oxidase B Half-maximal Inhibitory Concentration (micromolar)Selectivity
Carbon-6 substituted indanones [3]>100.001-0.030Monoamine oxidase B selective
Carbon-5 substituted indanones [2] [3]5-151-5Moderate monoamine oxidase B selective
Benzylidene-indanones [1]0.131-2.74<2.74Monoamine oxidase B selective
2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-oneNot determinedNot determinedPredicted monoamine oxidase B selective

The catalytic mechanism of monoamine oxidase involves flavin adenine dinucleotide-mediated oxidation of amine substrates, with the enzyme exhibiting a bipartite active site structure in monoamine oxidase B that accommodates larger inhibitors [7] [10]. The structural features of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one, including the extended dimethylaminoethyl chain, may enable binding across both the substrate binding cavity and peripheral entrance cavity of monoamine oxidase B, potentially resulting in high-affinity inhibition [7] [10].

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase represents a serine hydrolase responsible for the rapid hydrolysis of acetylcholine at cholinergic synapses, exhibiting remarkable catalytic efficiency with each molecule degrading approximately 25,000 acetylcholine molecules per second [9] [11]. The enzyme structure features a deep narrow gorge penetrating approximately 20 angstroms into the protein, with the active site located at the base comprising both anionic and esteratic subsites [9] [11]. The anionic subsite binds the quaternary ammonium group of acetylcholine through interactions with 14 conserved aromatic residues lining the active site gorge, while the esteratic subsite contains the catalytic triad of serine-200, histidine-440, and glutamate-327 [9] [11].

Indanone derivatives have demonstrated significant acetylcholinesterase inhibitory activity, with structure-activity relationships revealing the importance of substitution patterns for potency and selectivity [12] [13]. Dimethoxy-substituted indanone derivatives exhibit exceptional acetylcholinesterase inhibition, with compounds designated as D28, D29, and D30 demonstrating half-maximal inhibitory concentration values of 0.0248, 0.0224, and 0.0257 micromolar respectively [12]. These compounds show high selectivity for acetylcholinesterase over butyrylcholinesterase, with butyrylcholinesterase half-maximal inhibitory concentration values exceeding 0.1 micromolar [12].

The structural features of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one suggest potential acetylcholinesterase inhibitory activity through multiple binding modes [12] [13]. The methoxy group at the 5-position may form hydrogen bonding interactions with key amino acid residues in the active site, while the dimethylaminoethyl side chain could provide favorable electrostatic interactions with the anionic subsite [12] [9]. The indanone core structure may occupy the hydrophobic regions of the active site gorge, contributing to overall binding affinity [13] [11].

Table 2: Acetylcholinesterase Inhibition Profile of Indanone Derivatives

Indanone DerivativeAcetylcholinesterase Half-maximal Inhibitory Concentration (micromolar)Butyrylcholinesterase Half-maximal Inhibitory Concentration (micromolar)Selectivity Index
D28 (dimethoxy substituted) [12]0.0248>0.1Acetylcholinesterase selective
D29 (dimethoxy substituted) [12]0.0224>0.1Acetylcholinesterase selective
D30 (dimethoxy substituted) [12]0.0257>0.1Acetylcholinesterase selective
4-Methoxy-2-indanone Moderate inhibitionModerate inhibitionNon-selective
2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-oneNot determinedNot determinedPredicted moderate

Molecular docking studies of related indanone derivatives reveal key binding interactions within the acetylcholinesterase active site [12] [13]. The terminal nitrogen atoms of dimethylamino groups form strong polar interactions with active site residues, while methoxy substituents can engage in hydrogen bonding with asparagine-289 [12]. Van der Waals interactions with hydrophobic residues including tryptophan-82, phenylalanine-329, and tyrosine-332 contribute to overall binding stability [12] [13].

The catalytic mechanism of acetylcholinesterase involves nucleophilic attack by serine-200 on the carbonyl carbon of acetylcholine, forming a tetrahedral intermediate that collapses to generate an acyl-enzyme intermediate and free choline [9] [11]. Subsequent hydrolysis by water, facilitated by histidine-440, regenerates the free enzyme and releases acetate [9]. Competitive inhibitors like indanone derivatives bind to the active site and prevent substrate access, while maintaining the native enzyme conformation [9] [11].

Nuclear Factor Kappa B Pathway Regulation in Oncological Contexts

Nuclear factor kappa B represents a master regulator of inflammatory responses and cellular survival pathways, comprising five subunits that form various homodimeric and heterodimeric complexes [15] [16] [17]. The canonical nuclear factor kappa B pathway responds to diverse stimuli through activation of the inhibitor of kappa B kinase complex, leading to phosphorylation and degradation of inhibitor of kappa B proteins and subsequent nuclear translocation of nuclear factor kappa B dimers [18] [15]. In oncological contexts, constitutive nuclear factor kappa B activation promotes tumor cell proliferation, angiogenesis, and apoptosis evasion while suppressing immune surveillance mechanisms [15] [19] [20].

The relationship between chronic inflammation and cancer progression involves nuclear factor kappa B-mediated upregulation of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-6, and interleukin-8 [15] [19] [20]. These cytokines create a tumor-promoting microenvironment that supports cellular proliferation, genomic instability, and metastatic potential [15] [19]. Nuclear factor kappa B activation also increases expression of anti-apoptotic proteins such as Bcl-2 and inhibitor of apoptosis proteins, enabling cancer cells to evade programmed cell death [15] [16].

Indanone derivatives have demonstrated significant anti-inflammatory activity through nuclear factor kappa B pathway modulation [6] [21]. 2-Benzylidene-indanone derivatives effectively inhibit lipopolysaccharide-induced tumor necrosis factor alpha and interleukin-6 expression in primary macrophages, with the most active compounds achieving 79-85% inhibition of tumor necrosis factor alpha and 69-81% inhibition of interleukin-6 [6]. These effects correlate with blockade of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways [6].

Table 3: Nuclear Factor Kappa B Pathway Regulation by Indanone Derivatives

Compound ClassTumor Necrosis Factor Alpha Inhibition (%)Interleukin-6 Inhibition (%)Nuclear Factor Kappa B Pathway Effect
2-Benzylidene-indanones [6]79-8569-81Significant inhibition
Dimethyl trisulfide [21]60-7050-60Moderate inhibition
Indanone anti-inflammatory compounds [6]70-8060-75Variable inhibition
2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-oneNot determinedNot determinedPredicted moderate

The structural features of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one suggest potential nuclear factor kappa B pathway modulation based on established structure-activity relationships of related compounds [6] [21]. The methoxy substitution may enhance anti-inflammatory activity through improved cellular penetration and target engagement, while the dimethylaminoethyl side chain could provide additional binding interactions with key regulatory proteins [6] [21].

Mechanistic studies reveal that effective nuclear factor kappa B inhibitors often target upstream signaling components including the inhibitor of kappa B kinase complex or nuclear factor kappa B-inducing kinase [18] [17]. The ability of indanone derivatives to modulate these pathways may involve direct enzyme inhibition or interference with protein-protein interactions critical for pathway activation [6] [17]. The dual anti-inflammatory and potential anticancer properties of indanone derivatives make them attractive candidates for therapeutic development in inflammation-associated malignancies [6] [15] [19].

The structure-activity relationship analysis of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one reveals critical insights into how molecular modifications influence biological activity, particularly in the areas of bioavailability enhancement, neuroprotective efficacy, and enzyme binding affinity. This comprehensive examination focuses on three key aspects that determine the compound's therapeutic potential.

Piperidine Hybridization Effects on Bioavailability

The incorporation of piperidine moieties into indanone scaffolds has demonstrated profound effects on pharmacokinetic properties and bioavailability. Research investigating indanone-piperidine hybrid compounds has shown that the presence of 1-methylpiperidine in the tail segment produces superior neuroprotective effects compared to benzofuranone analogues [1] [2]. These compounds exhibited robust cell viabilities in oxygen glucose deprivation/reperfusion models and demonstrated favorable blood-brain barrier permeability as confirmed by parallel artificial membrane permeability assays [1].

The molecular basis for enhanced bioavailability stems from the piperidine ring's basic nitrogen, which increases the compound's lipophilicity and facilitates membrane penetration . The dimethylamino group in 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one is particularly significant, as it enhances blood-brain barrier penetration and influences neuropharmacological effects through increased lipophilicity . This structural feature enables the compound to overcome the restrictive nature of the blood-brain barrier, which typically limits the penetration of more than 98% of small-molecule drugs [4].

Hybridization TypeBioavailability EnhancementMolecular PropertiesNeuroprotective Impact
Direct Piperidine AttachmentModerate improvementIncreased basicityBaseline activity
Ethyl-Linked PiperidineSignificant BBB penetrationEnhanced lipophilicityEnhanced cell viability
Methylpiperidine VariantsOptimal oral absorptionFavorable log P valuesSuperior protection
Benzylpiperidine ConjugatesEnhanced tissue distributionReduced efflux susceptibilityReduced cytotoxicity
Cyclic Piperidine SystemsImproved metabolic stabilityOptimized ADME profileImproved therapeutic index

Computational analysis has revealed that compounds with optimized piperidine hybridization exhibit excellent oral absorption properties and high bioavailability scores [5]. The five principles of pharmacophore determination indicate that such modifications result in promising compounds with bioavailability scores of 0.55 or higher, representing significant improvements over unmodified scaffolds [5].

Substituent Position Impact on Neuroprotective Efficacy

The positional arrangement of substituent groups on the indanone core significantly influences neuroprotective activity. Studies of methoxy-substituted 2-benzylidene-1-indanone derivatives have demonstrated that C4-methoxy substitution on ring A, combined with meta (3') hydroxyl substitution on ring B, produces compounds with both adenosine A1 and A2A receptor affinity in the nanomolar range [6]. Specifically, compounds with this substitution pattern achieved A1 Ki values of 41 nanomolar and A2A Ki values of 97 nanomolar [6].

The 5-methoxy group in 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one plays a crucial role in determining biological activity. Research has shown that the presence of methoxy groups at specific positions enhances receptor binding affinity and selectivity [6]. The electron-donating nature of the methoxy group influences the electronic distribution within the indanone ring system, thereby modulating interactions with target proteins.

Compound SeriesStructural FeaturesBioavailability EffectNeuroprotective EfficacyKey Binding Affinities
Indanone-Piperidine Hybrids1-Methylpiperidine tail segmentEnhanced BBB permeabilitySuperior effects vs benzofuranoneIC50: 3.125-100 μM range
Methoxy-Substituted Benzylidene-IndanonesC4-OCH3 + ring B hydroxyl substitutionImproved A1/A2A receptor affinityNanomolar A1/A2A antagonismKi: 41-97 nM (A1/A2A)
Dimethylamino-Ethyl IndanonesDimethylamino ethyl side chainIncreased lipophilicityCNS modulation potentialReceptor binding confirmed
Substituted 1-Indanone DerivativesVarious aromatic substitutionsModerate to good cellular uptakeModerate enzymatic inhibitionVariable IDO1 inhibition
Piperidine-Indanone ConjugatesBenzyl piperidine moietySuperior oral bioavailabilityEnhanced neuronal protectionAChE: submicromolar range

Neuroprotective efficacy is particularly influenced by the substitution pattern on the aromatic rings. Studies have shown that the presence of hydroxyl substituent groups at positions C3' and C5' of ring B, along with methoxy substituent groups at the C7 position of ring A, play vital roles in neuroprotective, antioxidant, and anti-inflammatory activities [7] [8]. The dimethylamino ethyl side chain in the target compound contributes to central nervous system modulation, potentially acting through antidepressant or anxiolytic mechanisms .

Steric and Electronic Factors in Enzyme Binding Affinity

The binding affinity of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one to various enzymes is governed by complex steric and electronic interactions. Molecular docking studies have revealed that indanone derivatives interact with acetylcholinesterase through dual binding sites, with the indanone moiety positioned at the peripheral anionic site and the protonated nitrogen interacting with the catalytic anionic site [9] [10].

The steric arrangement is critical for optimal binding. The 5,6-dimethoxy-indanone moiety in related compounds is surrounded by residues Tyr70, Leu282, and Trp279 through hydrophobic interactions at the entrance of the enzyme gorge [9]. The indanone group forms π-π stacking interactions with the indole ring of Trp279, while the methoxy groups interact with the side chains of Leu282 [9]. This positioning is essential for maintaining high binding affinity and selectivity.

Enzyme TargetBinding ModeKey InteractionsSteric FactorsElectronic Effects
Acetylcholinesterase (AChE)Dual site interaction (CAS/PAS)π-π stacking with Trp279Indanone positioning criticalElectron-donating methoxy groups
Adenosine A1 ReceptorAntagonistic bindingHydrophobic pocket bindingRing B substitution effectsHydroxyl hydrogen bonding
Adenosine A2A ReceptorSelective antagonismMethoxy group orientationAlkyl chain flexibilityAmine protonation state
Monoamine Oxidase-B (MAO-B)Non-competitive inhibitionπ-π with Tyr435/Tyr407Phenyl ring orientationCarbonyl electrophilicity
Indoleamine 2,3-dioxygenase (IDO1)Direct protein interactionActive site accommodationBulky substituent toleranceAromatic π-electron density

Electronic factors play an equally important role in determining binding affinity. The electron-donating methoxy groups enhance the electron density of the aromatic system, facilitating stronger π-π interactions with aromatic amino acid residues [9] [10]. The carbonyl group in the indanone ring is particularly active in terms of interaction, serving as both a hydrogen bond acceptor and participating in electrostatic interactions with positively charged residues [10].

The dimethylamino group contributes to binding affinity through its ability to exist in protonated form under physiological conditions, enabling ionic interactions with negatively charged amino acid residues . This protonation state is pH-dependent and can influence the compound's selectivity for different enzyme targets. The flexibility of the ethyl linker between the dimethylamino group and the indanone core allows for conformational adjustments that optimize binding geometry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

233.141578849 g/mol

Monoisotopic Mass

233.141578849 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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